2-(3-Ethoxy-4-hydroxyphenoxy)acetic acid
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Overview
Description
2-(3-Ethoxy-4-hydroxyphenoxy)acetic acid is an organic compound with the molecular formula C10H12O5 and a molecular weight of 212.2 g/mol . This compound is characterized by the presence of an ethoxy group, a hydroxy group, and a phenoxyacetic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethoxy-4-hydroxyphenoxy)acetic acid typically involves the reaction of 3-ethoxy-4-hydroxyphenol with chloroacetic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethoxy-4-hydroxyphenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(3-Ethoxy-4-hydroxyphenoxy)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(3-Ethoxy-4-hydroxyphenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy and carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity. The phenoxy group can interact with hydrophobic regions of proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyphenoxyacetic acid: Similar structure but lacks the ethoxy group.
2-(4-Hydroxyphenoxy)acetic acid: Similar structure but with different substitution pattern on the phenoxy ring.
Uniqueness
2-(3-Ethoxy-4-hydroxyphenoxy)acetic acid is unique due to the presence of both ethoxy and hydroxy groups on the phenoxy ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H12O5 |
---|---|
Molecular Weight |
212.20 g/mol |
IUPAC Name |
2-(3-ethoxy-4-hydroxyphenoxy)acetic acid |
InChI |
InChI=1S/C10H12O5/c1-2-14-9-5-7(3-4-8(9)11)15-6-10(12)13/h3-5,11H,2,6H2,1H3,(H,12,13) |
InChI Key |
BQQMEMWOTZUXDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)OCC(=O)O)O |
Origin of Product |
United States |
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